(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride to form the sulfonyl indole intermediate. This intermediate is then reacted with 4-aminophenyl-3-(3,4-dimethoxyphenyl)acrylamide under specific conditions to yield the target compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide involves interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to inhibition of certain pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with a simpler structure.
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24N2O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H24N2O5S/c1-31-23-13-7-18(17-24(23)32-2)8-14-25(28)26-20-9-11-21(12-10-20)33(29,30)27-16-15-19-5-3-4-6-22(19)27/h3-14,17H,15-16H2,1-2H3,(H,26,28)/b14-8+ |
InChI Key |
LGETXUTYVRPXDG-RIYZIHGNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)OC |
Origin of Product |
United States |
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